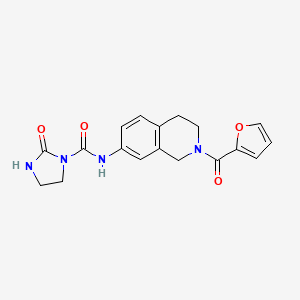

N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-oxoimidazolidine-1-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

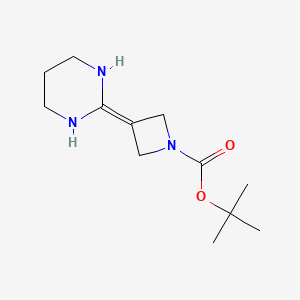

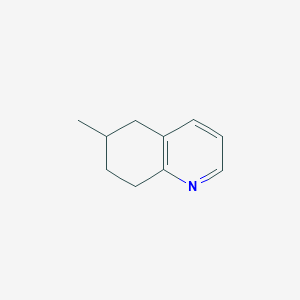

The compound “N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-oxoimidazolidine-1-carboxamide” is a complex organic molecule. It contains several functional groups, including a furan ring, a carbonyl group, a tetrahydroisoquinoline group, an oxoimidazolidine group, and a carboxamide group .

Synthesis Analysis

The synthesis of similar compounds often involves the reaction of furan-2-carbonyl chloride with a suitable amine to form the corresponding carboxamide . For example, N-(4-bromophenyl)furan-2-carboxamide was synthesized by the reaction of commercially available furan-2-carbonyl chloride and 4-bromoaniline in the presence of triethylamine base and dry dichloromethane (DCM) to afford the product in an excellent yield .Molecular Structure Analysis

The molecular structure of this compound can be inferred from its name and the structures of similar compounds. The furan-2-carbonyl group indicates the presence of a furan ring with a carbonyl group at the 2-position . The tetrahydroisoquinolin-7-yl group suggests a tetrahydroisoquinoline structure attached at the 7-position . The 2-oxoimidazolidine-1-carboxamide group implies an imidazolidine ring with a carbonyl group at the 1-position and an oxo group at the 2-position .Chemical Reactions Analysis

Furan-2-carbonyl compounds can undergo a variety of chemical reactions. For instance, addition–cyclization reactions of furan-2-carbonyl isothiocyanate with nitrogen nucleophiles can lead to the formation of a new series of heterocycles including triazines, pyrimidines, oxadiazines, imidazolidines, thiadiazoles and their condensed candidates .Scientific Research Applications

Analgesic Properties Enhancement

The exploration of bioisosteric replacements within chemical compounds has demonstrated significant advancements in pharmacological properties. Particularly, the substitution of the phenyl ring in N-benzyl-4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxamides with heterocyclic isosteres like furan has been investigated. Such replacements have shown a noticeable increase in analgesic activities, highlighting the potential of furan derivatives in enhancing pain-relief properties. This suggests that compounds incorporating the furan-2-carbonyl moiety, similar to N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-oxoimidazolidine-1-carboxamide, may possess valuable pharmacological applications in analgesia (Украинец, Моспанова, & Давиденко, 2016).

Anticancer Activity

The structural manipulation of benzimidazo[2,1-a]isoquinolines, including modifications like carboxamide side chains, has been explored for cytotoxic effects. Such chemical frameworks have demonstrated potent anticancer activities, particularly against colon tumours in mice models. These findings indicate the potential of carboxamide derivatives, possibly including structures akin to the specified compound, in the development of new anticancer agents. The significance of side chain positioning on the anticancer activity underscores the importance of structural specificity in therapeutic applications (Deady, Rodemann, Finlay, Baguley, & Denny, 2000).

Enzyme Inhibition

In the realm of enzyme inhibition, new derivatives of 4-oxoquinazolin-3(4H)-yl)furan-2-carboxamide have been synthesized and demonstrated significant inhibitory effects against the tyrosinase enzyme. Such compounds, including those structurally related to this compound, offer promising avenues for treating conditions related to enzyme dysfunction, showcasing the versatility of furan-containing carboxamides in medicinal chemistry applications (Dige, Mahajan, Raza, Hassan, Vanjare, Hong, Lee, Latip, & Seo, 2019).

Antibacterial and Anti-inflammatory Applications

The synthesis of quinoline attached-furan-2(3H)-ones has revealed compounds with significant anti-inflammatory and antibacterial properties. These studies have shown that such compounds, which share structural motifs with this compound, can be developed with reduced gastrointestinal toxicity and lipid peroxidation. This indicates their potential for safer therapeutic applications in treating bacterial infections and inflammation (Alam, Sarkar, Husain, Marella, Zaman, Akhter, Shaharyar, Alam, & Azam, 2011).

Future Directions

The future directions for this compound could involve further exploration of its potential biological activities, as well as the development of new synthetic routes and reactions . The spectacular range of compounds that can be economically synthesized from biomass via furan platform chemicals (FPCs) suggests that there are excellent applications of bio-based materials besides the broadly promoted manufacture of fuels and monomers .

Properties

IUPAC Name |

N-[2-(furan-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-2-oxoimidazolidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O4/c23-16(15-2-1-9-26-15)21-7-5-12-3-4-14(10-13(12)11-21)20-18(25)22-8-6-19-17(22)24/h1-4,9-10H,5-8,11H2,(H,19,24)(H,20,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGGZVCGKNOCNBQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=C1C=CC(=C2)NC(=O)N3CCNC3=O)C(=O)C4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl [4-({2-[(4-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-1H-1,5-benzodiazepin-2-yl]acetate](/img/structure/B2641828.png)

![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-fluorobenzamide](/img/structure/B2641838.png)

![4-ethoxy-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2641840.png)

![4-chloro-2-((E)-{[1-(4-methoxyphenyl)ethyl]imino}methyl)phenol](/img/structure/B2641844.png)